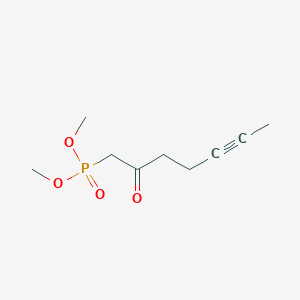![molecular formula C13H19NOSi B8654209 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile CAS No. 160833-27-2](/img/structure/B8654209.png)
3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile
概要
説明
3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile is an organic compound that features a benzonitrile core with a tert-butyl(dimethyl)silyl group attached via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile typically involves the protection of a hydroxyl group on a benzonitrile derivative using tert-butyl(dimethyl)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dimethylformamide (DMF) or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete silylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale silylation reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to handle the reagents and products efficiently.
化学反応の分析
Types of Reactions
3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups present in the molecule.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines or other reduced forms of the nitrile group.
科学的研究の応用
3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in drug development.
作用機序
The mechanism of action of 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
類似化合物との比較
Similar Compounds
- tert-Butyldimethylsilanol
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
Compared to similar compounds, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile offers unique advantages due to its benzonitrile core, which provides additional reactivity and functionalization options. The presence of the nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
160833-27-2 |
|---|---|
分子式 |
C13H19NOSi |
分子量 |
233.38 g/mol |
IUPAC名 |
3-[tert-butyl(dimethyl)silyl]oxybenzonitrile |
InChI |
InChI=1S/C13H19NOSi/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9H,1-5H3 |
InChIキー |
NFYVSBBZWOIZDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)
![Ethanone, 1-[2-methoxy-4-(1-methylethyl)phenyl]-](/img/structure/B8654215.png)




